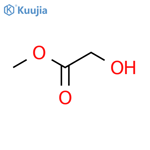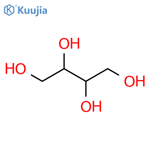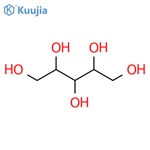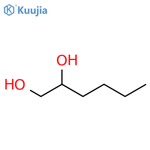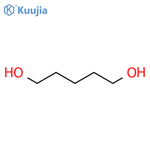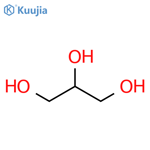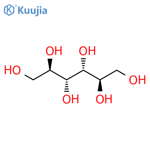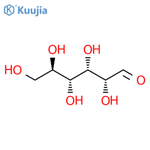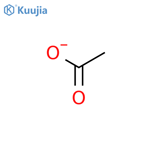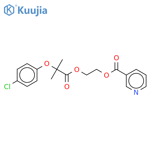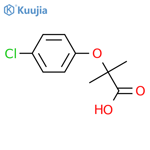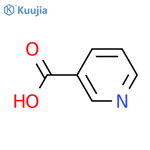- Metal complex coordinated with two different structural phosphineamine ligands for hydrogenation of alcohols from industrial catalytic esters, and its preparation method, China, , ,
Cas no 107-21-1 (Ethylene Glycol, Dehydrated)
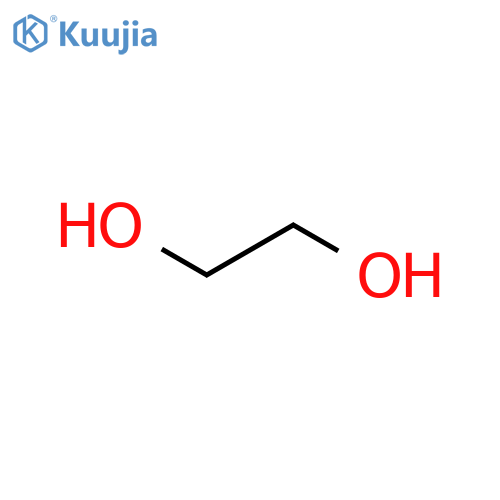
Ethylene Glycol, Dehydrated Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethane-1,2-diol
- ETHYLENE-D4 GLYCOL-D2
- ETHYLENE GLYCOL-D6
- GILL 3 METHOD HEMATOXYLIN STAIN
- GILL HEMATOXYLIN SOLUTION NO III
- GILL'S HEMATOXYLIN NO 3
- GILL'S HEMATOXYLIN SOLUTION NO 3
- GILLS III HAEMATOXYLIN
- HEMATOXYLIN, GILL III
- HEMATOXYLIN GILL NO 3 SOLUTION
- HEMATOXYLIN, GILL'S NO 3
- HEMATOXYLIN SOLUTION GILL NO 3
- HEMATOXYLIN STAIN, GILL 3
- ZONYL FSA FLUORINATED SURFACTANT
- ZONYL FSD FLUORINATED SURFACTANT
- ZONYL FSE
- ZONYL FSE FLUORINATED SURFACTANT
- ZONYL FSJ FLUORINATED SURFACTANT
- ZONYL FSN FLUORINATED SURFACTANT
- ZONYL FSO-100 FLUORINATED SURFACTANT
- 1,2-Ethanediol
- 1,2-Ethylene glycol
- Ethylene Glycol
- Ethylene Glycol, Dehydrated
- Ethyleneglycol Solution
- MEG
- 1,2-Dihydroxyethane
- 2-hydroxy ethanol
- Ethylene alcohol
- Degassed and low oxygen ethylene glycol
- Ethylene glycol ZerO2®
- Ethylene glycol in dimethyl sulfoxide
- Monoethylene glycol
- Zerex
- Fridex
- Glygen
- Glykol
- Tescol
- ucar17
- gylcol
- Norkool
- dowtherm
- Additive Screening Solution 01
- Kit-No 78374
- Additive Screening Solution 01/Kit-No 78374
- Ucar 17
- glycol
- 2-hydroxyethanol
- Glycol alcohol
- Ethylene alcohol
- polyethylene glycol
- Macrogol
- Ethylene dihydrate
- Macrogol 400 BPC
- ethanediol
- Dowtherm SR 1
- Lutrol-9
- ethyleneglycol
- Aethylenglykol
- Polyethylene glycol 200
- Glycol, ethylene-
- 1,2-Ethandiol
- Glycols, polyethylene
- Caswell No. 441
- Ethylenglycol
- ethylene-glycol
- Lutrol
- Aethylenglykol [German]
- Polyethylene gl
- ethylen glycol
- Polyethylene
- DuPont Zonyl FSO Fluorinated Surfactants
- Tox21_202038
- Lutrol 9
- NCIOpen2_001979
- PEG-1000
- Ethylene glycol, AR, >=99%
- PEG1000
- Glycol, Ethylene
- C01380
- CHEBI:30742
- ethyleneglycole
- NCGC00091510-01
- Poly(ethylene Glycol) ~4000
- FC72KVT52F
- InChI=1/C2H6O2/c3-1-2-4/h3-4H,1-2H
- Lutrol E (TN)
- Ethylene glycol 1000 microg/mL in Methanol
- Ethylene glycol, analytical standard
- ethylene glycol;1,2-ethanediol;ethane-1,2-diol;glycolethylene glycol;ethanediol;ethylene glycol 1,2-ethanediol ethane-1,2-diol glycolethylene glycol ethanediol
- GLYCEROL IMPURITY B [EP IMPURITY]
- Mono Ethylene Glycol
- EC 203-473-3
- Athylenglykol
- HO-CH2-CH2-OH
- Macrogol 400 (JP17)
- D06420
- MEG 100
- NSC-152325
- NSC-32854
- 004143F9-240E-472F-9D5A-B1B13BBA2A18
- HO(CH2)2OH
- 1,2-dihydroxy ethane
- AI3-03050
- ethan-1,2-diol
- etylene glycol
- Poly(ethylene Glycol) ~20000
- Ethyleneglycol, ReagentPlus
- SMR001262244
- NCIOpen2_002019
- DTXCID40597
- Hydroxyethyl Salicylate Imp. B (EP); Ethylene Glycol; Propan-1,2-diol; Glycerol Impurity B; Hydroxyethyl Salicylate Impurity B
- Macrogol 4000 (TN)
- 1,2-ETHANEDIOL (GLYCOL)
- PEG 3600
- HMS2267F07
- J-001731
- NSC-93876
- ethane-1.2-diol
- D06418
- M.e.g.
- NSC32854
- NSC32853
- NSC57859
- UNII-FC72KVT52F
- Tox21_300637
- NCGC00091510-02
- E0105
- BP-13454
- mono-ethylene glycol
- Glycol, Monoethylene
- NSC93876
- Ethylene glycol, BioUltra, >=99.5% (GC)
- Macrogol 400
- D03370
- Macrogol 400 (TN)
- NCIOpen2_002100
- NSC-155081
- Ethylene glycol, anhydrous, 99.8%
- Macrogol 4000 (JP17)
- 2000 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- MFCD00002885
- EINECS 203-473-3
- Ilexan E
- Macrogol 1500 (JP17)
- Poly(ethylene Glycol) ~200
- CHEMBL457299
- NSC-32853
- 37225-26-6
- NSC152325
- EPA Pesticide Chemical Code 042203
- D06423
- Macrogol ointment (JP17)
- Ethylene glycol, puriss., >=99.5% (GC)
- Solbanon (TN)
- Ethylene glycol, Vetec(TM) reagent grade, 98%
- 1,2-Ethylene Glycol (Ethylene Glycol)
- DuPont Zonyl FSE Fluorinated Surfactants
- 2-ethanediol
- Ethylene glycol, p.a., 99.5%
- Residual Solvent Class 2 - Ethylene Glycol
- FT-0626292
- F0001-0142
- GLYCEROL IMPURITY B (EP IMPURITY)
- 1,2-ethylene-glycol
- 107-21-1
- Macrogol 1500 (TN)
- Poly(ethylene Glycol) ~40,000
- A851234
- NCI-C00920
- Macrogol 20000 (JP17)
- Ethylene glycol, United States Pharmacopeia (USP) Reference Standard
- ETHYLENE GLYCOL [USP-RS]
- HSDB 5012
- Ethylene Glycol Blank Standard in Multi-grade Diesel Engine Oil
- Ethylene glycol, anhydrous, ZerO2(TM), 99.8%
- LOWENOL T-163A
- PEG 1000
- BIDD:ER0283
- EN300-19312
- Ethylene glycol, ReagentPlus(R), >=99%
- GLYCOL [INCI]
- GXT
- Dowtherm 4000
- ETHYLENE GLYCOL [HSDB]
- STR01171
- D06419
- ETHYLENE GLYCOL [MART.]
- Poly(ethylene Glycol) ~400
- 2 Hydroxyethanol
- BP-31056
- Ethylene glycol, SAJ first grade, >=99.0%
- Ethylene glycol, spectrophotometric grade, >=99%
- Poly(ethylene Glycol) ~2000
- ETHYLENE GLYCOL (1,2-13C2)
- NCGC00259587-01
- FT-0692978
- CHEBI:46793
- D06422
- 1,2-ethyleneglycol
- NCGC00254292-01
- 1000 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- USEPA/OPP Pesticide Code: 042203
- Ethylene glycol, Pharmaceutical Secondary Standard; Certified Reference Material
- HOCH2CH2OH
- NSC 93876
- Poly(ethylene Glycol) ~1000
- ETHYLENE GLYCOL [II]
- ETHYLENE GLYCOL [MI]
- Macrogol 6000 (TN)
- 146AR
- Q194207
- NCGC00091510-03
- Residual Solvent Class 2 - Ethylene Glycol, United States Pharmacopeia (USP) Reference Standard
- 1,2-Ethane-1,1,2,2-d4-diol-d2(9ci)
- Ethylene glycol, aerosol
- 500 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- 1,2-ethane-diol
- CCRIS 3744
- Poly(ethylene Glycol) ~6000
- CAS-107-21-1
- Macrogol 6000 (JP17)
- 100 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- AKOS000119039
- NSC-152324
- ehtylene glycol
- PEG
- Poly(ethylene Glycol) ~600
- ETHYLENE GLYCOL [WHO-DD]
- 1,2-ethane diol
- D06421
- NANOSILVER+EG
- NS00003552
- AMY22336
- WLN: Q2Q
- NSC152324
- Ethylene glycol, LR, >=99%
- YLENE GLYCOL
- NSC155081
- Ethane-1,2-diol (Ethylene Glycol)
- Kollisolv PEG 300
- NSC-57859
- DTXSID8020597
- MLS002454404
- ETHYLENE GLYCOL (II)
- 600 microg/g Ethylene Glycol QC Check Standard in Multi-grade Diesel Engine Oil
- ETHYLENE GLYCOL (MART.)
- Poly(ethylene Glycol) ~9000
- Ethylene glycol, JIS special grade, >=99.5%
- Poly(ethylene Glycol) ~30,000
- 4-vinyl cathecol
- >99% (GC)
- Ethylene glycol AR
- Ethylene glycol 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- 1ST000065
- Poly(ethylene Glycol) (~2000)
- STL264188
-
- MDL: MFCD00002885
- Inchi: 1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
- InChI-Schlüssel: LYCAIKOWRPUZTN-UHFFFAOYSA-N
- Lächelt: OCCO
- BRN: 505945
Berechnete Eigenschaften
- Genaue Masse: 62.03680
- Monoisotopenmasse: 62.036779
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 4
- Anzahl drehbarer Bindungen: 1
- Komplexität: 6
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: -1.4
- Topologische Polaroberfläche: 40.5
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Farblose, transparente, leicht viskose Flüssigkeit. Es schmeckt leicht süß. Leicht Feuchtigkeit aufzunehmen. Geruchslos.
- Dichte: 1.113 g/mL at 25 °C(lit.)
- Schmelzpunkt: −13 °C (lit.)
- Siedepunkt: 195-198 °C
- Flammpunkt: Fahrenheit: 231.8° f< br / >Celsius: 111° C< br / >
- Brechungsindex: n20/D 1.431(lit.)
- PH: 6-7.5 (100g/l, H2O, 20℃)
- Löslichkeit: water: miscible
- Wasserteilungskoeffizient: miscible
- PSA: 40.46000
- LogP: -1.02900
- pka: 14.22(at 25℃)
- Merck: 3798
- Sensibilität: Hygroscopic
- Gefrierpunkt: -11.5℃
- Löslichkeit: Es kann mit Wasser, Ethanol, Aceton, Essigsäure, Glycerin, Pyridin usw. mischbar sein. Es ist jedoch unlöslich in Chloroform, Ether, Benzol, Kohlenstoffdisulfid, etc., aber unlöslich in Kohlenwasserstoffen, chlorierten Kohlenwasserstoffen, Ölen, Gummi, natürlichen Harzen usw. Es kann Salz, Zinkchlorid, Kaliumcarbonat, Kaliumchlorid, Kaliumjodid auflösen, Kaliumhydroxid und andere anorganische Verbindungen.
- Farbe/Form: 80% in DMSO-d6 (99.9 atom % D)
- Dampfdruck: 0.08 mmHg ( 20 °C)
- Relative Polarität: 0.79
Ethylene Glycol, Dehydrated Sicherheitsinformationen
-
Symbol:

- Prompt:gefährlich
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P301+P312+P330
- Transportnummer gefährlicher Stoffe:UN 1219 3/PG 2
- WGK Deutschland:1
- Code der Gefahrenkategorie: 22
- Sicherheitshinweise: S26
- FLUKA MARKE F CODES:3
- RTECS:KW2975000
-
Identifizierung gefährlicher Stoffe:

- Sicherheitsbegriff:S26
- Risikophrasen:R22
- TSCA:Yes
- Toxizität:LD50 in rats, guinea pigs (g/kg): 8.54, 6.61 orally (Smyth); in mice (ml/kg): 13.79 orally (Bornmann)
- Explosionsgrenze:3.2%(V)
- Lagerzustand:2-8°C
Ethylene Glycol, Dehydrated Zolldaten
- HS-CODE:2905310000
- Zolldaten:
China Zollkodex:
2905310000Übersicht:
HS:290531000 1,2-ethylenglykol MwSt:17.0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichts Mindesttarif:5,5%Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
HS:290531000 Ethan-1,2-diol MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%
Ethylene Glycol, Dehydrated Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007216-500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 98% | 500ml |
¥36 | 2023-09-11 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690562535-100ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 100ml |
¥ 141.2 | 2024-07-19 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690560223-500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 500ml |
¥ 21.2 | 2024-07-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 324558-2L |
107-21-1 | 2L |
¥2043.36 | 2023-01-16 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1601565-3X1.2ML |
107-21-1 | 3X1.2ML |
¥4687.14 | 2023-01-05 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085116-100g |
Ethylene glycol |
107-21-1 | 98% | 100g |
¥42.00 | 2023-11-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1009492500 |
Ethylene Glycol, Dehydrated |
107-21-1 | 2.5l |
¥1402.32 | 2023-04-28 | ||
| Enamine | EN300-19312-0.1g |
ethane-1,2-diol |
107-21-1 | 93% | 0.1g |
$19.0 | 2023-11-13 | |
| Life Chemicals | F0001-0142-0.25g |
ethane-1,2-diol |
107-21-1 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E103319-12.50012×500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | AR,98% | 12.50012×500ml |
¥663.90 | 2023-09-03 |
Ethylene Glycol, Dehydrated Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
- Suitable ligands for homogeneous ruthenium-catalyzed hydrogenolysis of esters, Journal of Molecular Catalysis A: Chemical, 2003, 206(1-2), 185-192
Synthetic Routes 4
1.2 Reagents: Water ; cooled
Synthetic Routes 5
Synthetic Routes 6
- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper, Journal of the American Chemical Society, 2023, 145(28), 15343-15352
Synthetic Routes 7
Ethylene Glycol, Dehydrated Raw materials
Ethylene Glycol, Dehydrated Preparation Products
- D(-)-Sorbitol Standard (50-70-4)
- (±)-1,2-Propanediol (57-55-6)
- Acetate ions (71-50-1)
- 1,2-Butanediol (584-03-2)
- meso-Erythritol Standard (149-32-6)
- Clofibric acid (882-09-7)
- 1-hydroxypropan-2-one (116-09-6)
- Xylitol (87-99-0)
- 1,2-Hexanediol (6920-22-5)
- pentane-1,5-diol (111-29-5)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- Methyl glycolate (96-35-5)
- Ethylene Glycol, Dehydrated (107-21-1)
- Glycerol (56-81-5)
- 1,4-Butanediol (110-63-4)
- Niacin (59-67-6)
- DL-Mannitol (87-78-5)
- Formic acid, ion(1-)(8CI,9CI) (71-47-6)
- (58367-01-4)
- 1,2-Pentanediol (5343-92-0)
- Glyoxal (107-22-2)
Ethylene Glycol, Dehydrated Lieferanten
Ethylene Glycol, Dehydrated Verwandte Literatur
-
Jan H. Blank,Robert Hembre,James Ponasik,David J. Cole-Hamilton Catal. Sci. Technol. 2014 4 218
-
Klára Melánová,Ludvík Bene?,Jan Svoboda,Vítězslav Zima,Miroslav Pospí?il,Petr Ková? Dalton Trans. 2018 47 2867
-
Raka G. Dastidar,Peter H. Galebach,Michael P. Lanci,Chengrong Wang,Yi Du,George W. Huber Green Chem. 2022 24 350
-
Jianda Zhang,Jianxin Wang,Shaobing Zhou,Ke Duan,Bo Feng,Jie Weng,Hongmei Tang,Peizuo Wu J. Mater. Chem. 2010 20 9798
-
Hairong Yue,Yujun Zhao,Xinbin Ma,Jinlong Gong Chem. Soc. Rev. 2012 41 4218
Verwandte Kategorien
- Pestizid-Chemikalien Pestizide Desinfektionsmittel
- Pestizid-Chemikalien Pestizid aktive Wirkstoffe Standard Substanzen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
- Pestizid-Chemikalien Pestizid-Zwischenprodukte
- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe
- Lösungsmittel und organische Chemikalien Organische Lösungsmittel
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Alkohole und Polyole Polyol
Weitere Informationen zu Ethylene Glycol, Dehydrated
Ethylene Glycol, Dehydrated (107-21-1) in Chemical Research: Applications and Innovations
Ethylene Glycol, Dehydrated (CAS 107-21-1) is a pivotal compound in modern chemical and pharmaceutical research. Its unique properties, such as high hygroscopicity and low volatility, make it indispensable in synthesizing polymers, antifreeze agents, and drug formulations. Researchers are increasingly exploring its role in biocompatible materials, particularly for drug delivery systems. Recent studies highlight its potential in stabilizing protein-based therapeutics, a critical concern in biopharmaceutical development. The compound's ability to maintain molecular integrity under extreme conditions aligns with the growing demand for thermostable vaccines and biologics, addressing global storage challenges.
Ethylene Glycol, Dehydrated (107-21-1) in Drug Delivery: Enhancing Bioavailability
The application of Ethylene Glycol, Dehydrated (107-21-1) in drug delivery systems has gained traction due to its solubilizing and stabilizing effects. As a cosolvent, it improves the bioavailability of poorly water-soluble drugs, a key focus in oral and injectable formulations. Recent advancements include its use in nanoparticle coatings to enhance targeted therapy for cancers and autoimmune diseases. Industry reports emphasize its compatibility with PEGylation techniques, which prolong drug circulation time in the bloodstream. However, researchers are also investigating its metabolic pathways to ensure safety in long-term therapies, reflecting the precision medicine trend.
Safety and Regulatory Aspects of Ethylene Glycol, Dehydrated (107-21-1)
While Ethylene Glycol, Dehydrated (107-21-1) offers significant benefits, its safety profile remains a priority for regulatory bodies like the FDA and EMA. Current guidelines mandate strict limits on residual levels in pharmaceutical excipients, driven by concerns over nephrotoxicity. Innovations in green chemistry are addressing this through catalytic dehydration methods that minimize impurities. The compound's classification under REACH and GHS frameworks ensures transparent risk communication, a demand echoed by health-conscious consumers. Ongoing toxicological studies aim to refine exposure thresholds, particularly for pediatric and geriatric formulations.
Future Trends: Ethylene Glycol, Dehydrated (107-21-1) in Biomedicine
The future of Ethylene Glycol, Dehydrated (107-21-1) lies in biomedical engineering, with emerging applications in 3D-printed scaffolds for tissue regeneration. Its role in cryopreservation solutions is being optimized for stem cell therapies, a hotspot in regenerative medicine. Additionally, its derivatization into smart hydrogels responds to pH or temperature changes, enabling controlled drug release. As the industry shifts toward sustainable biomaterials, research focuses on bio-based production methods to reduce environmental impact. These developments position CAS 107-21-1 as a cornerstone of next-generation theranostic platforms.


